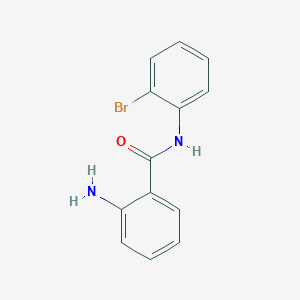

2-Amino-N-(2-bromofenil)benzamida

Descripción general

Descripción

The compound "2-Amino-N-(2-bromophenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological relevance and potential pharmacological activities. Benzamide derivatives are often explored for their therapeutic properties, including their role as antimicrobial agents and inhibitors of enzymes like histone deacetylases (HDACs) . The presence of a bromine atom on the phenyl ring and an amino group on the benzamide moiety suggests potential for further chemical modifications, which can be useful in drug development and synthesis of complex molecules .

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, N-benzoylation of aminophenols can be performed using benzoylisothiocyanates, which results in the formation of N-(2-hydroxyphenyl)benzamides . Similarly, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives involves a three-component reaction including isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods demonstrate the versatility in synthesizing benzamide derivatives with different substituents, which can be tailored for specific biological activities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using single-crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond . The molecular structure is crucial in understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their functionalization and biological application. The base-catalyzed reaction of α-bromo-N-benzyl-propionamide leads to the formation of 2-amino-oxazolidinones . Additionally, the presence of substituents like bromine can facilitate further chemical transformations, such as the synthesis of phenanthridinone intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of strong hydrogen bond donor sites and intramolecular interactions can affect the compound's solubility, melting point, and stability . These properties are important for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Síntesis de Benzamidas

La 2-Amino-N-(2-bromofenil)benzamida se puede utilizar en la síntesis de benzamidas mediante la condensación directa de ácidos carboxílicos y aminas . Este proceso se lleva a cabo bajo irradiación ultrasónica en presencia de un líquido iónico ácido de Lewis inmovilizado en tierra de diatomita . Las ventajas de este método incluyen el uso de un catalizador superior y recuperable, tiempos de reacción bajos, procedimiento simple, proceso de alto rendimiento y ecológico .

Aplicaciones Farmacéuticas

Las benzamidas, que pueden sintetizarse utilizando this compound, se utilizan ampliamente en la industria farmacéutica . Se encuentran en las estructuras de posibles compuestos farmacológicos como loperamida (antidiarreico), acetaminofén (analgésico), lidocaína (anestésico local), atorvastatina (reductor del colesterol), lisinopril (inhibidor de la enzima convertidora de angiotensina), valsartán (bloqueo de los receptores de angiotensina-II), sorafenib y diltiazem (bloqueadores de los canales de calcio utilizados en el tratamiento de la angina y la hipertensión), y lipitor y vyvanse, que se han utilizado ampliamente para el tratamiento del cáncer, la hipercolesterolemia y la hiperactividad juvenil, respectivamente .

Aplicaciones Industriales

Los compuestos de amida, incluidos los sintetizados a partir de this compound, también se utilizan ampliamente en industrias como el papel, el plástico y el caucho .

Aplicaciones Agrícolas

Los compuestos de amida se utilizan en áreas agrícolas . También se utilizan como producto intermedio en la síntesis de agentes terapéuticos .

Actividad Antiplaquetaria

Los derivados de amida también muestran actividad antiplaquetaria .

Inhibidores Duales de Bcr-Abl e Histona Desacetilasa

La this compound se puede utilizar en el diseño, síntesis y evaluación biológica de nuevos inhibidores duales de Bcr-Abl e histona desacetilasa . Estos inhibidores han mostrado potentes actividades antiproliferativas contra la línea celular de leucemia humana K562 y la línea celular de cáncer de próstata DU145 en ensayos celulares .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that 2-Amino-N-(2-bromophenyl)benzamide may also have multiple targets.

Mode of Action

It is known that similar compounds can bind with high affinity to their targets, leading to various biological activities .

Pharmacokinetics

The compound’s skin permeation is low, with a log Kp of -5.17 cm/s .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

2-amino-N-(2-bromophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSXPWPBPXHJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588142 | |

| Record name | 2-Amino-N-(2-bromophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34489-85-5 | |

| Record name | 2-Amino-N-(2-bromophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34489-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(2-bromophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

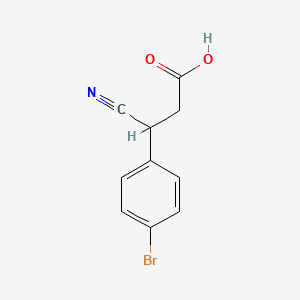

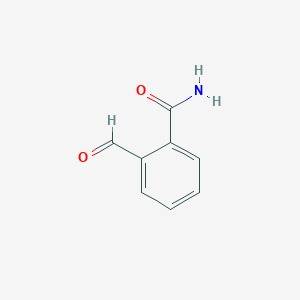

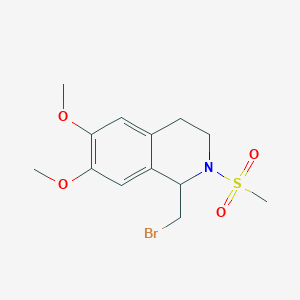

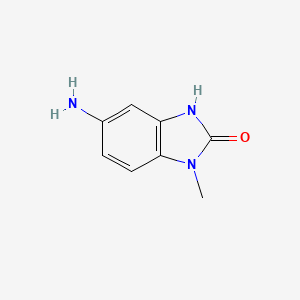

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)

![[2,2'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B1283768.png)